5-(5-Chloro-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid
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Overview
Description
Boronic acids and their esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its SMILES string or InChI key. For example, the SMILES string for 5-Chloro-2-methylphenol isCc1ccc(Cl)cc1O
. Chemical Reactions Analysis
Pinacol boronic esters can undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its melting point, boiling point, density, and molecular weight. For example, 5-Chloro-2-methylphenol has a melting point of 72-76 °C (lit.) .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Building Blocks in Organic Synthesis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available .
Suzuki–Miyaura Coupling
The boron moiety in this compound can be used in the Suzuki–Miyaura coupling , a widely used cross-coupling reaction in organic chemistry .
Conversion into Functional Groups
The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Hydroboration-Deboronation Strategy
This compound can be used in a hydroboration-deboronation strategy for the formal hydrogenation of unactivated alkenes to alkanes .
Drug Design and Delivery
Boronic acids and their esters, such as this compound, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation .
Biochemical Pathways
The compound affects the biochemical pathway of hydromethylation . Paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Safety and Hazards
Safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, 5-Chloro-2-methylphenol has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
[3-[(5-chloro-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BClFNO3/c1-8-2-3-11(16)7-13(8)18-14(19)9-4-10(15(20)21)6-12(17)5-9/h2-7,20-21H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZMYDDUWRSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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